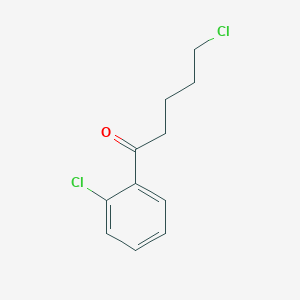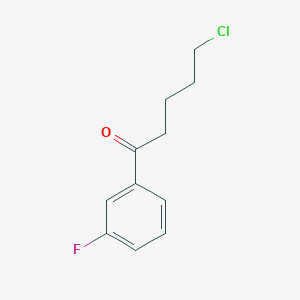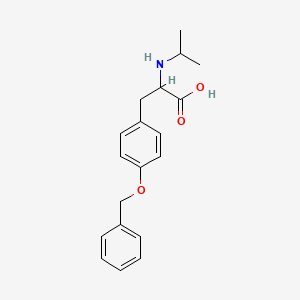![molecular formula C8H14F3N B1322264 [4-(Trifluoromethyl)cyclohexyl]methanamine CAS No. 361393-85-3](/img/structure/B1322264.png)
[4-(Trifluoromethyl)cyclohexyl]methanamine
Descripción general
Descripción
[4-(Trifluoromethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C8H14F3N It is a primary amine that features a cyclohexyl ring substituted with a trifluoromethyl group at the 4-position and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)cyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a trifluoromethylation reaction to introduce the trifluoromethyl group at the 4-position.
Reduction: The trifluoromethylated cyclohexanone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Amination: The alcohol is converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Trifluoromethyl)cyclohexyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: [4-(Trifluoromethyl)cyclohexyl]methanamine is used as a building block in the synthesis of more complex organic molecules.
Ligand Design: It serves as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Biological Probes: It is used as a probe to study biological processes and interactions at the molecular level.
Industry:
Material Science: The compound is explored for its applications in the development of advanced materials with unique properties.
Agrochemicals: It is used in the synthesis of agrochemical intermediates and active ingredients.
Mecanismo De Acción
The mechanism of action of [4-(Trifluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- [4-(Difluoromethyl)cyclohexyl]methanamine
- [4-(Trifluoromethyl)benzylamine
- [4-(Trifluoromethyl)cyclohexanol
Uniqueness:
- Structural Features: The presence of both a trifluoromethyl group and a methanamine group on the cyclohexyl ring makes [4-(Trifluoromethyl)cyclohexyl]methanamine unique compared to its analogs.
- Reactivity: The compound’s reactivity profile is distinct due to the electron-withdrawing effect of the trifluoromethyl group, which influences its chemical behavior and interactions.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKIXQQQAQHCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624950 | |
| Record name | 1-[4-(Trifluoromethyl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-85-3 | |
| Record name | 4-(Trifluoromethyl)cyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361393-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)cyclohexyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)


![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)







![2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-](/img/structure/B1322205.png)

